

# A-80556: An In-Depth Profile of a Potent Fluoroquinolone Antibiotic

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: A 80556

Cat. No.: B1666411

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacological profile of A-80556, a novel fluoroquinolone antibiotic. The available data robustly characterizes its antibacterial activity and provides initial insights into its pharmacokinetic and pharmacodynamic properties. However, it is critical to note at the outset that current scientific literature does not contain information regarding the effects of A-80556 on mammalian cell signaling pathways. Therefore, the mandatory visualization of such pathways cannot be fulfilled at this time.

## Core Pharmacological Activity: Antibacterial Efficacy

A-80556 is distinguished by its potent and broad-spectrum antibacterial activity against a range of Gram-positive, Gram-negative, and anaerobic organisms.<sup>[1]</sup> Its primary mechanism of action, characteristic of fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

## In Vitro Antibacterial Spectrum

A-80556 has demonstrated significant in vitro activity, often exceeding that of other fluoroquinolones such as ciprofloxacin, ofloxacin, lomefloxacin, and sparfloxacin, particularly against Gram-positive bacteria.<sup>[1]</sup> The minimum inhibitory concentration for 90% of isolates (MIC90) for key pathogens is summarized below.

| Bacterial Species        | Strain Type                 | MIC90 (µg/mL) | Comparator:<br>Ciprofloxacin<br>MIC90 (µg/mL) |
|--------------------------|-----------------------------|---------------|-----------------------------------------------|
| Staphylococcus aureus    | Fluoroquinolone-Susceptible | 0.12[1]       | -                                             |
| Staphylococcus aureus    | Ciprofloxacin-Resistant     | 4.0[1]        | >128[1]                                       |
| Streptococcus pneumoniae | -                           | 0.12[1]       | -                                             |
| Escherichia coli         | -                           | 0.06[1]       | ≤0.03[1]                                      |
| Pseudomonas aeruginosa   | -                           | 4.0[1]        | 2.0[1]                                        |
| Acinetobacter spp.       | -                           | 0.12[1]       | 0.5[1]                                        |
| Bacteroides fragilis     | -                           | 2.0[1]        | 16[1]                                         |

## In Vivo Efficacy

The in vivo antibacterial efficacy of A-80556 has been demonstrated in experimental infection models in mice, showing consistency with its in vitro activity and favorable oral absorption.[1]

## Pharmacokinetics and Pharmacodynamics

A study utilizing a rabbit model of *Streptococcus pneumoniae* meningitis provides key pharmacokinetic and pharmacodynamic insights into A-80556.

## Pharmacokinetic Parameters in Rabbits

Following a 10 mg/kg intravenous administration, the plasma pharmacokinetic parameters of A-80556 were determined as follows:

| Parameter          | Value                |
|--------------------|----------------------|
| AUC <sub>0-∞</sub> | 2.40 ± 0.272 µg·h/mL |
| T <sub>1/2β</sub>  | 1.07 ± 0.011 h       |
| V <sub>d</sub>     | 6.35 ± 0.50 L/kg     |
| C <sub>lt</sub>    | 4.23 ± 0.48 L/h·kg   |
| CSF Penetration    | 18.21%               |

## Pharmacodynamics in a Meningitis Model

In the same rabbit model, A-80556 demonstrated significant pharmacodynamic activity, with time-kill curves showing a 3-log reduction in bacterial counts in the cerebrospinal fluid (CSF) within 2 hours of administration, an effect that was sustained for the subsequent four hours of the experiment.

## Experimental Protocols

### Determination of In Vitro Antibacterial Activity (MICs)

The minimum inhibitory concentrations (MICs) are typically determined using standardized broth microdilution or agar dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).

General Protocol Outline:

- **Bacterial Strain Preparation:** Inocula are prepared from fresh, actively growing bacterial cultures to a standardized concentration (e.g.,  $5 \times 10^5$  CFU/mL for broth microdilution).
- **Antimicrobial Agent Preparation:** A-80556 is serially diluted in appropriate growth medium to create a range of concentrations.
- **Inoculation:** The standardized bacterial suspension is inoculated into each concentration of the antimicrobial agent.
- **Incubation:** The inoculated plates or tubes are incubated under appropriate atmospheric and temperature conditions for a defined period (e.g., 18-24 hours).

- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

## Pharmacokinetic Study in a Rabbit Meningitis Model

Animal Model: An experimental meningitis model is established in rabbits, typically through intracisternal injection of a standardized inoculum of *Streptococcus pneumoniae*.

Drug Administration and Sampling:

- A-80556 is administered intravenously at a defined dose.
- Blood samples are collected at multiple time points post-administration.
- Cerebrospinal fluid (CSF) is sampled, for instance, via microdialysis, at corresponding time points to determine drug penetration and bacterial counts.

Sample Analysis:

- Plasma and CSF concentrations of A-80556 are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
- Pharmacokinetic parameters are calculated from the plasma concentration-time data using appropriate software.
- Bacterial counts in the CSF are determined by plating serial dilutions and counting colony-forming units (CFUs) to generate time-kill curves.

## Signaling Pathways and Non-Antibiotic Pharmacology

A thorough search of the scientific literature did not yield any studies investigating the effects of A-80556 on mammalian cell signaling pathways or any other non-antibiotic pharmacological activities. The mechanism of action of fluoroquinolones is generally considered specific to bacterial topoisomerases. While some fluoroquinolones have been reported to have off-target effects in mammalian cells, no such data is currently available for A-80556.

## Workflow for Investigating Potential Mammalian Cell Effects:

Should research in this area be undertaken, a potential experimental workflow could involve the following steps:



[Click to download full resolution via product page](#)

Caption: A generalized workflow for evaluating the potential effects of a compound on mammalian cells.

## Conclusion

A-80556 is a potent fluoroquinolone antibiotic with a well-defined in vitro and in vivo antibacterial profile. Its enhanced activity against certain Gram-positive and resistant bacterial strains makes it a compound of interest for further investigation in the context of infectious diseases. The available pharmacokinetic data in a relevant animal model provides a foundation for understanding its distribution and efficacy. However, a significant gap exists in the understanding of its broader pharmacological profile, specifically concerning its interaction with

mammalian cells and signaling pathways. Future research is required to elucidate any potential non-antibiotic effects of A-80556 to fully characterize its safety and therapeutic potential.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro and in vivo evaluations of A-80556, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A-80556: An In-Depth Profile of a Potent Fluoroquinolone Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666411#a-80556-pharmacological-profile]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

